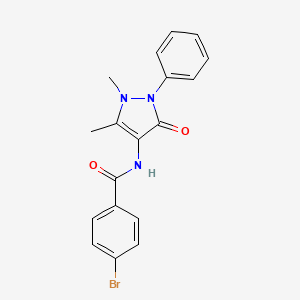![molecular formula C14H17N3OS B6637055 [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol is its potential therapeutic applications. The compound has shown promising results in various preclinical studies and has the potential to be developed into a new drug. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for research on [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol. One of the areas of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties and has the potential to be developed into a new drug for these disorders. Another area of interest is its potential use in the treatment of cancer. The compound has been found to induce apoptosis in cancer cells and has the potential to be developed into a new cancer therapy.
Synthesemethoden
The synthesis of [4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of cyclopropylamine, phenylethyl bromide, and thioacetic acid in the presence of a catalyst to yield the intermediate product. This intermediate product is then reacted with triazole and formaldehyde to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-10-13-15-16-14(17(13)12-6-7-12)19-9-8-11-4-2-1-3-5-11/h1-5,12,18H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJNUKODWOQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6636987.png)
![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![4-[[2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]amino]benzonitrile](/img/structure/B6636995.png)
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![2-Hydroxy-1-[4-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6637036.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)